N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide is a heterocyclic compound that combines a chromene and thiazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as chromone and thiazole derivatives, have been reported to exhibit various pharmacological activities, including anti-inflammatory , antimicrobial , and antitumor effects . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and DNA, depending on the specific biological context.
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets through a variety of mechanisms, including inhibition of enzyme activity, modulation of receptor signaling, and interference with dna replication .
Biochemical Pathways
Given the reported pharmacological activities of similar compounds, it is likely that this compound may influence a variety of biochemical pathways, potentially including inflammatory signaling pathways, microbial metabolic pathways, and cancer-related signaling pathways .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys . The bioavailability of these compounds can be influenced by factors such as the compound’s chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
Based on the known activities of similar compounds, it can be hypothesized that this compound may exert its effects by modulating the activity of its targets, leading to changes in cellular signaling and function .
Action Environment
The action, efficacy, and stability of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the individual’s physiology . For example, the compound’s solubility and stability can be affected by the pH and temperature of the environment, while its efficacy can be influenced by the presence of other compounds that may compete for the same targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with chromone derivatives under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the chromeno-thiazole core .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a candidate for drug development due to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Chromone Derivatives: Exhibits a wide range of biological activities, including anti-inflammatory and antioxidant effects.
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide is unique due to its combined chromene and thiazole structure, which imparts distinct biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-13-8-4-3-7-12(13)17(21)20-18-19-16-11-6-2-5-9-14(11)23-10-15(16)24-18/h2-9H,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKHPMOSTSDATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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